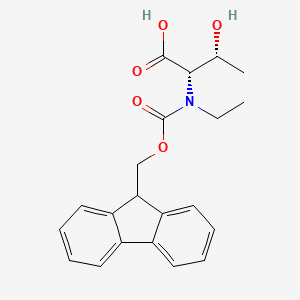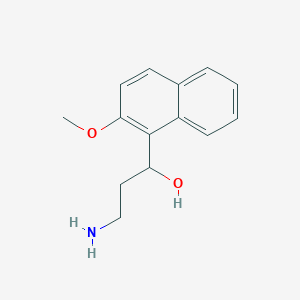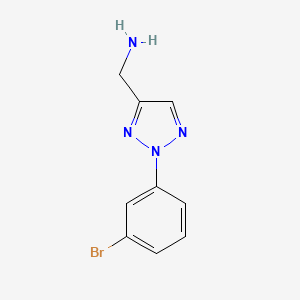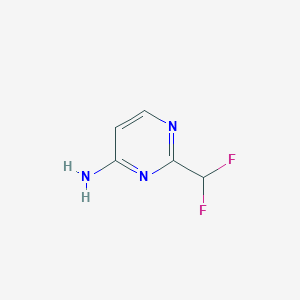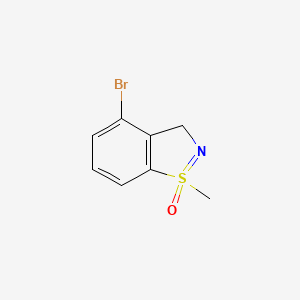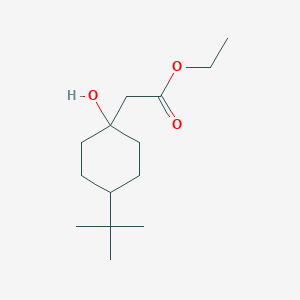
Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C14H26O3. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a tert-butyl group and a hydroxy group, along with an ethyl acetate moiety. It is commonly used in various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate typically involves the esterification of 4-tert-butylcyclohexanol with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous mixing of 4-tert-butylcyclohexanol and ethyl acetate in the presence of an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets. The hydroxy group in the cyclohexyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active cyclohexyl derivative, which can then interact with various cellular pathways.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl acetate moiety but lacks the cyclohexyl ring and tert-butyl group.
4-tert-Butylcyclohexanol: Shares the cyclohexyl ring and tert-butyl group but lacks the ester functionality.
Methyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its combination of a cyclohexyl ring with a tert-butyl group and an ethyl acetate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C14H26O3 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C14H26O3/c1-5-17-12(15)10-14(16)8-6-11(7-9-14)13(2,3)4/h11,16H,5-10H2,1-4H3 |
InChI Key |
YDVCUHFJQXRIFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
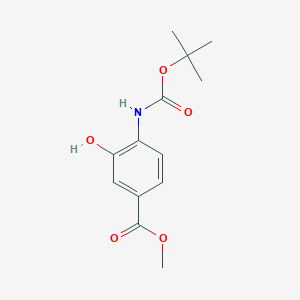
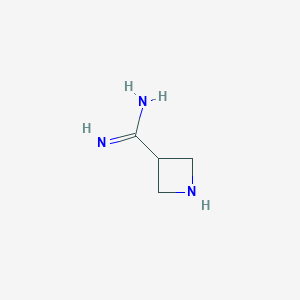
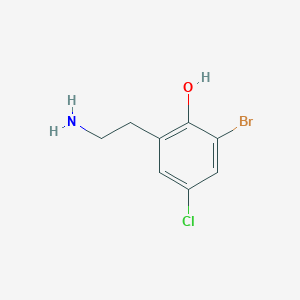
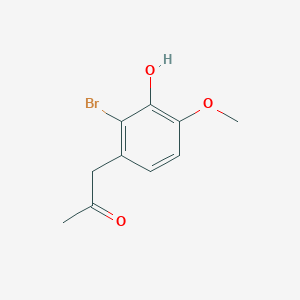
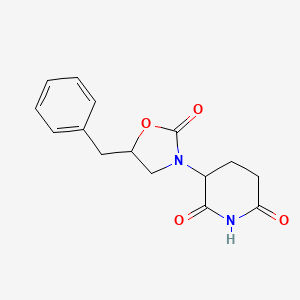
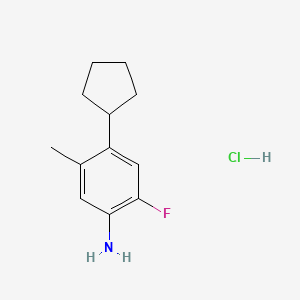
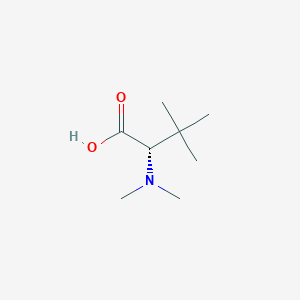
![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
